molecular formula C15H15FN4O B7678653 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea

1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea

Cat. No.: B7678653
M. Wt: 286.30 g/mol
InChI Key: IAHVNWKVCYCPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research applications. CPI-455 is a potent inhibitor of the histone methyltransferase G9a, which plays a key role in epigenetic regulation of gene expression.

Mechanism of Action

1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea inhibits G9a by binding to its catalytic domain, which prevents it from methylating histone H3 lysine 9 (H3K9). This leads to a decrease in the levels of H3K9me2 and H3K9me3, which are epigenetic modifications that are associated with gene silencing. The inhibition of G9a by this compound results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages. This compound has been shown to be selective for G9a, as it does not inhibit other histone methyltransferases or DNA methyltransferases.

Advantages and Limitations for Lab Experiments

One advantage of 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea is its potency and selectivity for G9a. This makes it a valuable tool for studying the role of G9a in epigenetic regulation of gene expression and cancer biology. However, one limitation of this compound is its solubility, as it is poorly soluble in water and requires the use of organic solvents for in vitro experiments. Another limitation is its stability, as it can degrade over time and lose its potency.

Future Directions

There are several future directions for research on 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea. One direction is to study its efficacy in animal models of cancer, as well as its toxicity and pharmacokinetics. Another direction is to investigate its potential for combination therapy with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the role of G9a in other diseases and disorders, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more potent and selective G9a inhibitors is an important goal for future research.

Synthesis Methods

The synthesis of 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-chloro-3-fluoropyridine, which is reacted with cyclopropylamine to form 1-cyclopropyl-3-(3-fluoropyridin-2-yl)urea. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea has been shown to be a potent inhibitor of G9a, which is a histone methyltransferase that plays a key role in the epigenetic regulation of gene expression. G9a is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Properties

IUPAC Name

1-cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-13-4-2-8-18-14(13)19-15(21)20(12-5-6-12)10-11-3-1-7-17-9-11/h1-4,7-9,12H,5-6,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHVNWKVCYCPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=CC=C2)C(=O)NC3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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